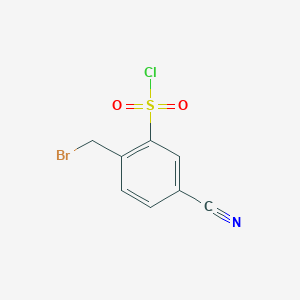![molecular formula C9H9ClN4O B12949561 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is an organic compound belonging to the pyrrolopyrimidine class. This compound is notable for its role as an intermediate in the synthesis of ribociclib, a selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate then undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, green chemistry principles are increasingly applied to optimize the synthesis process. For instance, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) has been explored. Zinc dust is employed for hydrodechlorination reactions, and DMAP catalyzed ester hydrolysis is performed using ethanol instead of methanol .
化学反応の分析
Types of Reactions
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrodechlorination: Zinc dust in ethanol can be used to remove the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrodechlorination: Zinc dust and ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative of the original compound.
科学的研究の応用
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is primarily used as an intermediate in the synthesis of ribociclib, which is a potent inhibitor of CDK4/6. This makes it valuable in cancer research, particularly in the development of therapies for hormone receptor-positive breast cancer.
作用機序
As an intermediate in the synthesis of ribociclib, 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide contributes to the inhibition of CDK4/6. Ribociclib binds to these kinases, preventing them from phosphorylating the retinoblastoma protein (Rb), which in turn halts cell cycle progression from the G1 to the S phase. This mechanism is crucial in controlling the proliferation of cancer cells .
類似化合物との比較
Similar Compounds
- 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 5-bromo-2,4-dichloropyrimidine
- 3,3-diethoxy-propyne
Uniqueness
What sets 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide apart is its specific role in the synthesis of ribociclib, a clinically approved cancer therapy. Its unique structure allows for the selective inhibition of CDK4/6, making it a critical component in targeted cancer treatments .
特性
分子式 |
C9H9ClN4O |
|---|---|
分子量 |
224.65 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13) |
InChIキー |
DEOFCSXPXFLVCE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




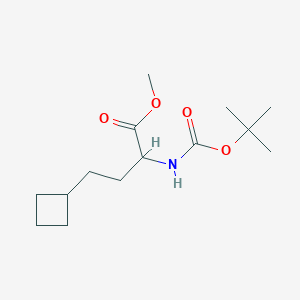
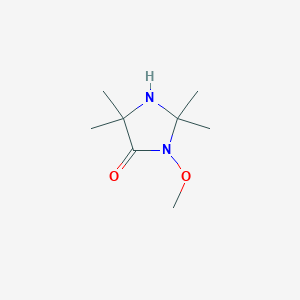



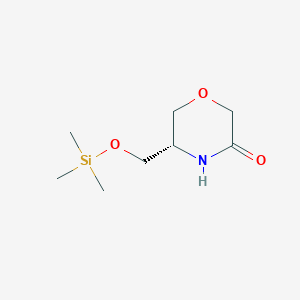

![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
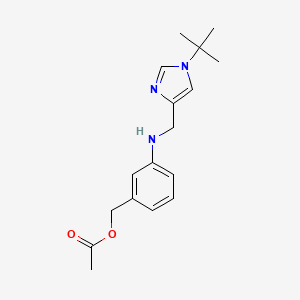

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
